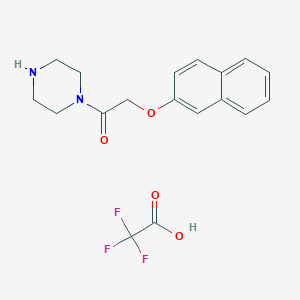

2-(Naphthalen-2-yloxy)-1-piperazin-1-YL-ethanone trifluoroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

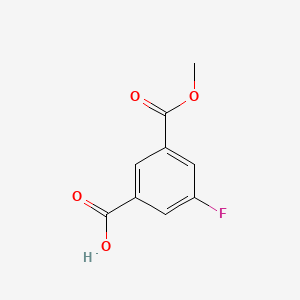

The compound 2-(Naphthalen-2-yloxy)-1-piperazin-1-yl-ethanone trifluoroacetate is a chemical that appears to be related to a class of compounds that involve a naphthalene moiety linked to a piperazine structure. These compounds have been studied for various applications, including their use as derivatization reagents in liquid chromatography and their potential biological activity, such as central serotonin receptor activation .

Synthesis Analysis

The synthesis of related compounds has been reported using different methods. For instance, a sulfonate reagent with a similar naphthoxy and piperazine structure was synthesized for analytical derivatization in liquid chromatography . Another study reported the synthesis of alkylaminophenol compounds through the Petasis reaction, which could be related to the synthesis pathway of the compound . Additionally, the synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol was achieved using nano magnetite as a catalyst under ultrasound irradiation, suggesting that similar methods could potentially be applied to the synthesis of 2-(Naphthalen-2-yloxy)-1-piperazin-1-yl-ethanone trifluoroacetate .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various spectroscopic techniques. For example, the structural analysis of a similar alkylaminophenol compound was carried out using FT-IR, NMR, and UV-Vis spectroscopy . Theoretical studies, including DFT and HF methods, supported the experimental analysis, providing insights into the electronic and structural properties of the compound .

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored in different contexts. The derivatization reagent mentioned earlier was applied to the derivatization of caproic acid, demonstrating its utility in high-performance liquid chromatography with fluorometric detection . The compound 1-(1-Naphthyl)piperazine showed central serotonin receptor activation, indicating that compounds with a naphthyl-piperazine structure can have significant biological effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied to some extent. The high antioxidant value of an alkylaminophenol compound suggests potential biological activity, which could be relevant for the compound . The use of nano magnetite as a catalyst for the synthesis of related compounds under ultrasound irradiation highlights the potential for efficient and robust chemical reactions involving these types of structures .

Wissenschaftliche Forschungsanwendungen

Naphthalene Derivatives

Naphthalene derivatives exhibit a wide range of biological and chemical properties. For instance, naphthalene is a simple polycyclic aromatic hydrocarbon with significant environmental and biological implications. Studies on naphthalene derivatives have highlighted their potential in biodegradation processes and environmental remediation. Naphthalene's susceptibility to microbial degradation, particularly by strains of Pseudomonas putida, has been extensively researched, suggesting its role in bioremediation strategies to address pollution by polycyclic aromatic hydrocarbons (PAHs) (Song et al., 2018). Additionally, naphthalene and its derivatives have been studied for their genotoxic potential, with findings indicating varied effects across different biological models, emphasizing the importance of understanding their environmental and health impacts (Fowler et al., 2018).

Piperazine Derivatives

Piperazine derivatives are recognized for their diverse therapeutic applications. This chemical structure is integral to many pharmacologically active compounds, showing efficacy in various domains, including antipsychotic, antidepressant, anticancer, and antiviral treatments. The flexibility of the piperazine ring allows for the development of a wide range of medicinal agents, highlighting its importance in drug design and development. Research has also focused on piperazine derivatives as potential treatments for tuberculosis, showcasing their role in targeting specific bacterial enzymes critical for pathogen survival (Makarov & Mikušová, 2020). The broad spectrum of activities associated with piperazine derivatives underlines their significance in medicinal chemistry and pharmaceutical research.

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-naphthalen-2-yloxy-1-piperazin-1-ylethanone;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2.C2HF3O2/c19-16(18-9-7-17-8-10-18)12-20-15-6-5-13-3-1-2-4-14(13)11-15;3-2(4,5)1(6)7/h1-6,11,17H,7-10,12H2;(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYVVQVDSBFQFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)COC2=CC3=CC=CC=C3C=C2.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Naphthalen-2-yloxy)-1-piperazin-1-YL-ethanone trifluoroacetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-6-(tert-butyl)benzo[d]thiazole](/img/structure/B1343706.png)

![6-Bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1343707.png)